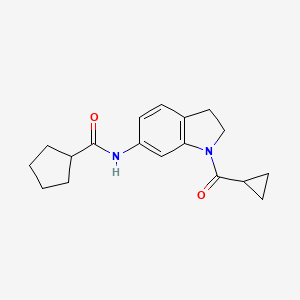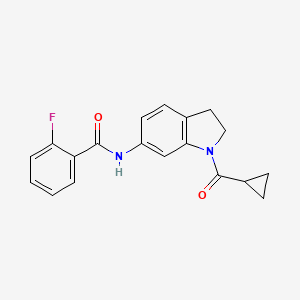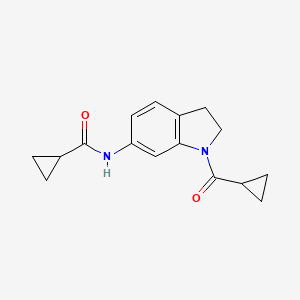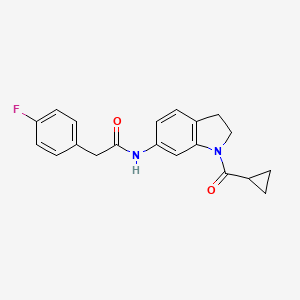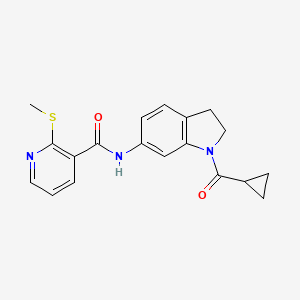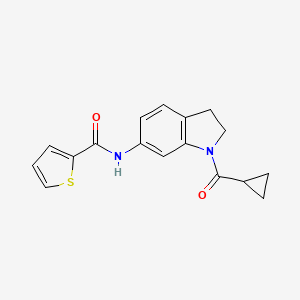
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been studied extensively in recent years due to its potential in a variety of scientific applications. This compound has been found to be an effective inhibitor of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. This compound has also been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain.
作用機序
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been found to inhibit COX-2 by binding to its active site, which prevents the enzyme from catalyzing the synthesis of prostaglandins. This compound has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways. Furthermore, this compound has been found to reduce amyloid-beta plaque formation in the brain, which has potential implications for the treatment of Alzheimer’s disease.
実験室実験の利点と制限
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound has also been found to be toxic at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a wide range of potential applications and future directions. One potential direction is to further explore the anti-inflammatory, anti-cancer, and anti-bacterial properties of this compound. Additionally, this compound could be studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain. Furthermore, this compound could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and Huntington’s disease. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. The synthesis of this compound begins by reacting thiophene-2-carboxylic acid with a cyclopropanecarbonyl group in aqueous solution. This reaction yields the intermediate product, this compound-2-carboxylic acid. This intermediate product is then reacted with a base such as sodium hydroxide to yield the final product, this compound.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKEAGOGNRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)



